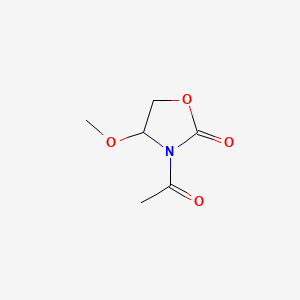

3-Acetyl-4-methoxyoxazolidin-2-one

Description

3-Acetyl-4-methoxyoxazolidin-2-one is a substituted oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The compound features an acetyl group at the 3-position and a methoxy group at the 4-position, which influence its electronic and steric properties. Oxazolidinones are widely studied for their applications as chiral auxiliaries in asymmetric synthesis and as precursors for bioactive molecules .

Properties

CAS No. |

120224-27-3 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.141 |

IUPAC Name |

3-acetyl-4-methoxy-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H9NO4/c1-4(8)7-5(10-2)3-11-6(7)9/h5H,3H2,1-2H3 |

InChI Key |

OGABKPHAOKLGQK-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C(COC1=O)OC |

Synonyms |

2-Oxazolidinone, 3-acetyl-4-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Acetyl-4-methoxyoxazolidin-2-one and related oxazolidinone/thiazolidinone derivatives:

Key Insights:

Substituent Effects :

- Electron-Withdrawing Groups : The acetyl group in this compound likely increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles compared to 4-methyloxazolidin-2-one .

- Methoxy vs. Methyl : The methoxy group improves solubility in polar solvents, whereas methyl groups primarily contribute to steric effects .

Structural Modifications: Thioxo vs. Oxo: Replacing the oxo group with thioxo (as in ) introduces sulfur-mediated interactions (e.g., S⋯O), altering crystal packing and bioavailability . Fluorinated Chains: Fluorinated oxazolidinones exhibit unique phase-separation properties, making them valuable in fluorous synthesis .

Biological Relevance: Coumarin-thiazolidinone hybrids (e.g., Compound 4g) show high yields (81–92%) and bioactivity, suggesting that this compound could be tailored for similar applications .

Research Findings and Trends

- Synthetic Routes: Microwave-assisted methods () and ZnCl₂-catalyzed cyclizations () are efficient for oxazolidinone/thiazolidinone synthesis. This compound may be synthesized via analogous acylations .

- Crystallography : Anti-linear conformations () and fluorinated substituents () highlight the role of substituents in dictating molecular geometry and stability .

- Spectroscopic Data : IR and NMR trends () provide benchmarks for characterizing acetyl and methoxy groups in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.